3-(3-Fluorophenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADAGVXZMGUYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362737 | |
| Record name | 3-(3-fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-83-3 | |
| Record name | 3-(3-fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design
Strategies for Carbon-Carbon Bond Construction
The formation of the biphenyl (B1667301) core of 3-(3-Fluorophenyl)benzonitrile is a critical step in its synthesis. This can be accomplished through several powerful cross-coupling reactions.
Suzuki Cross-Coupling Reactions for Aryl-Aryl Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. mdpi.comsemanticscholar.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. diva-portal.org
For the synthesis of this compound, a common approach involves the reaction of 3-bromobenzonitrile (B1265711) with (3-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. mdpi.com A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and enhance its reactivity. nih.gov
Table 1: Representative Conditions for Suzuki Cross-Coupling
| Parameter | Value |
| Aryl Halide | 3-Bromobenzonitrile |
| Boronic Acid | (3-Fluorophenyl)boronic acid |
| Catalyst | Pd(OAc)2 / PPh3 |
| Base | K2CO3 |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
Ullmann-type Coupling Reactions
The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-mediated coupling of two molecules of an aryl halide. byjus.comorganic-chemistry.org While traditionally requiring harsh conditions such as high temperatures, modern modifications have made this reaction more versatile and applicable to a wider range of substrates under milder conditions. nih.govsci-hub.se
In the context of synthesizing this compound, an unsymmetrical Ullmann-type coupling could be envisioned, though controlling selectivity can be a challenge. A more common application of Ullmann-type chemistry for this target would be the coupling of 3-iodobenzonitrile (B1295488) with 3-fluoroiodobenzene in the presence of a copper catalyst. The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. sci-hub.se
Table 2: Typical Conditions for Ullmann-type Coupling
| Parameter | Value |
| Aryl Halide 1 | 3-Iodobenzonitrile |
| Aryl Halide 2 | 1-Fluoro-3-iodobenzene |
| Catalyst | Copper powder or Cu(I) salts |
| Solvent | DMF or Nitrobenzene |
| Temperature | 150-210 °C |
Grignard Reagent-Mediated Transformations
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. unito.it The synthesis of this compound can be approached by utilizing a Grignard reagent derived from a fluorinated aryl halide.
A plausible route involves the preparation of 3-fluorophenylmagnesium bromide from 3-bromofluorobenzene and magnesium metal. This Grignard reagent can then be reacted with a suitable electrophile containing the cyanophenyl moiety. For instance, a reaction with 3-cyanobenzoyl chloride would initially form a ketone, which would then require subsequent reduction and dehydration steps to yield the final biphenyl structure. A more direct, albeit less common, approach could involve a nickel- or palladium-catalyzed cross-coupling of the Grignard reagent with 3-bromobenzonitrile.
Table 3: Grignard Reagent-Mediated Synthesis Outline
| Step | Reactants | Reagents | Product |
| 1 | 3-Bromofluorobenzene | Mg, THF | 3-Fluorophenylmagnesium bromide |
| 2 | 3-Fluorophenylmagnesium bromide, 3-Bromobenzonitrile | Ni or Pd catalyst | This compound |
Electrochemical Cascade Reactions for Complex Heterocycle Formation
Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. rhhz.net Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for building molecular complexity. acs.org While the direct electrochemical synthesis of this compound via a cascade reaction is not widely reported, the principles of electrosynthesis can be applied to construct the biphenyl nitrile framework.
A hypothetical electrochemical cascade could involve the reduction of an aryl halide to generate a reactive aryl radical or anion. For example, the electrolysis of a mixture of 3-bromobenzonitrile and 3-fluorobromobenzene in the presence of a suitable mediator could initiate a cascade of events leading to the formation of the biphenyl product. Such reactions are often complex and require careful optimization of parameters like electrode material, solvent, supporting electrolyte, and current density. bohrium.com Research in this area has demonstrated the synthesis of various aromatic nitriles and complex heterocyclic systems through electrochemical means. nih.govresearchgate.net
Nitrile Group Introduction and Derivatization Approaches
The nitrile group is a versatile functional group that can be introduced at various stages of the synthesis.
Cyano-Group Substitution Reactions
The introduction of a cyano group can be achieved through nucleophilic substitution of a leaving group, such as a halide, on a pre-formed biphenyl scaffold. For instance, if 3-bromo-3'-fluorobiphenyl (B2432703) is synthesized first, the bromine atom can be replaced by a nitrile group.
A common method for this transformation is the Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace an aryl halide. google.com This reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP. Alternatively, palladium-catalyzed cyanation reactions using sources like zinc cyanide or potassium hexacyanoferrate(II) can be employed under milder conditions. chemicalbook.com
Table 4: Conditions for Cyano-Group Substitution
| Parameter | Value |
| Substrate | 3-Bromo-3'-fluorobiphenyl |
| Cyanide Source | CuCN or Zn(CN)2/Pd catalyst |
| Solvent | DMF, NMP, or DMAc |
| Temperature | 100-200 °C |
Functionalization of the Nitrile Moiety for Extended Architectures
The nitrile group of this compound is a key functional handle for constructing extended molecular structures. Its transformation into various other functional groups opens avenues for creating larger and more complex molecules. Common transformations include hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. These reactions allow for the incorporation of the 3-(3-fluorophenyl)benzoyl unit into a wide range of molecular frameworks.
One significant application of nitrile functionalization is in the synthesis of heterocyclic compounds. Through cycloaddition reactions, the nitrile moiety can participate in the formation of five-membered rings. For instance, in [3+2] cycloaddition reactions with nitrile oxides, the benzonitrile (B105546) derivative can act as the dipolarophile, leading to the formation of substituted isoxazole (B147169) rings. This approach is a powerful tool for generating novel heterocyclic scaffolds.
Furthermore, the nitrile group can direct catalytic C-H functionalization reactions, enabling the introduction of new substituents at positions ortho to the nitrile. This strategy provides a direct method for elaborating the aromatic core and constructing more complex biaryl or polycyclic systems.
Targeted Fluorination and Halogenation Protocols
Selective introduction of fluorine and other halogens onto the this compound scaffold is crucial for modulating its physicochemical and biological properties. Several advanced methodologies have been developed for this purpose, including radiofluorination techniques for applications in positron emission tomography (PET) imaging.
Direct Copper-Mediated Oxidative [18F]Fluorination
Copper-mediated oxidative fluorination has emerged as a powerful method for the direct introduction of fluorine-18 (B77423) into electron-rich (hetero)arenes. This technique typically involves the use of a copper catalyst to facilitate the fluorination of organoboron or organotin precursors with [18F]fluoride. While direct application to this compound has not been extensively detailed, the methodology's tolerance for a wide range of functional groups suggests its potential for the late-stage radiofluorination of suitably functionalized derivatives of this compound. The reaction generally proceeds under mild conditions and offers a valuable route to [18F]-labeled biaryl compounds.
Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources
Nucleophilic aromatic substitution (SNAr) is a well-established method for introducing fluoride into activated aromatic rings. In the context of benzonitrile derivatives, the electron-withdrawing nature of the nitrile group can facilitate SNAr reactions. For the radiofluorination of benzonitriles with [18F]fluoride, precursors bearing a suitable leaving group, such as a nitro or a halogen atom, at a position activated by the nitrile are required.
Studies on meta-halo-3-methylbenzonitrile derivatives have provided insights into the reactivity of different halogens as leaving groups in microwave-induced nucleophilic [18F]fluorination. The observed order of reactivity is F >> Br > Cl >>> I, indicating that a fluorine atom can serve as an effective leaving group in this context. These findings offer a predictive framework for designing SNAr-based radiofluorination strategies for derivatives of this compound.
Table 1: Radiochemical Yields of [18F]Fluorination on meta-Halo-3-methylbenzonitriles
| Precursor (Leaving Group) | Radiochemical Yield (%) in DMSO |
| Fluoro | 64 |
| Chloro | 9 |
| Bromo | 13 |
| Iodo | <<<1 |
Spirocyclic Hypervalent Iodine(III) Mediated Radiofluorination
Spirocyclic hypervalent iodine(III) reagents have proven to be highly effective for the radiofluorination of non-activated and sterically hindered arenes. This methodology has been successfully applied to the synthesis of a structurally related compound, 3-[18F]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]FPEB), a radiopharmaceutical for PET imaging. The use of spirocyclic iodonium (B1229267) ylide precursors enables the efficient and regioselective introduction of [18F]fluoride into electron-rich aromatic rings under mild conditions. This approach holds significant promise for the radiofluorination of this compound and its derivatives, particularly for accessing PET tracers where traditional nucleophilic substitution methods may fail. The reaction is characterized by its high efficiency and broad substrate scope, making it a valuable tool for modern radiochemistry.
Bromination and Diazotization-Amine Removal Sequences
Standard halogenation techniques, such as electrophilic bromination, can be employed to introduce bromine atoms onto the this compound core. The directing effects of the existing substituents will govern the regioselectivity of such reactions.
For the strategic removal of an amino group, a diazotization-amine removal sequence is a classic and effective method. This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, followed by its reductive cleavage, typically using reagents like hypophosphorous acid. This sequence can be strategically employed in the synthesis of complex derivatives of this compound where an amino group is used as a temporary directing group to facilitate other transformations before its removal. For instance, an amino group can be introduced to direct ortho-lithiation or other electrophilic substitutions, and then subsequently removed to yield the desired substitution pattern that might be inaccessible through direct methods.
Construction of Complex Molecular Scaffolds Incorporating Benzonitrile Moieties
The this compound unit can be incorporated into larger, more complex molecular scaffolds through various carbon-carbon and carbon-heteroatom bond-forming reactions. The biaryl nature of the molecule provides a rigid core that can be further elaborated.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for extending the molecular framework. For example, a bromo-substituted derivative of this compound can be coupled with a variety of organoboron, organotin, or terminal alkyne partners to construct intricate polycyclic or dendritic structures.
Furthermore, multicomponent reactions offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. By designing derivatives of this compound that can participate in these one-pot transformations, it is possible to generate diverse libraries of complex structures with high atom economy. For instance, an aldehyde or amine derivative of the core scaffold could be a key component in a Ugi or Passerini reaction, leading to the formation of peptide-like structures or other complex acyclic molecules. The development of such synthetic routes is crucial for exploring the chemical space around the this compound core.
Synthesis of Substituted Aryltetrazine Core Structures
The 1,2,4,5-tetrazine (B1199680) core is a valuable pharmacophore in bioorthogonal chemistry. The synthesis of 3-aryl-1,2,4,5-tetrazines can be achieved from the corresponding aryl nitriles. Specifically, this compound can serve as a direct precursor for the corresponding tetrazine derivative. The reaction typically involves the treatment of the benzonitrile with a source of hydrazine (B178648), such as hydrazine monohydrate, in the presence of a sulfur source and a suitable solvent system, followed by oxidative aromatization to furnish the tetrazine ring. acs.org
A representative procedure involves reacting a 3-fluorobenzonitrile (B1294923) derivative with hydrazine monohydrate and elemental sulfur in a suitable solvent like ethanol. This is followed by an oxidative workup, often using sodium nitrite (B80452) in an acidic aqueous solution, to yield the desired 3-(3-fluorophenyl)-1,2,4,5-tetrazine. acs.org The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield of the tetrazine product.
| Starting Material | Reagents | Product | Yield (%) |
| 3-Fluoro-4-methylbenzonitrile | 1. Hydrazine monohydrate, S8, Ethanol 2. Sodium nitrite, H2O | 3-(3-Fluoro-4-methylphenyl)-1,2,4,5-tetrazine | Not specified |
| 3-Fluoro-4-(trifluoromethyl)benzonitrile | 1. Hydrazine monohydrate, S8, Ethanol 2. Sodium nitrite, H2O | 3-(3-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 21 |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 1. Hydrazine monohydrate, S8, Ethanol 2. Sodium nitrite, H2O | 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 24 |
Table 1: Synthesis of Substituted 3-(3-Fluorophenyl)-1,2,4,5-tetrazine Derivatives. Data sourced from acs.org.
This methodology highlights the utility of this compound and its derivatives as key building blocks for accessing functionalized aryltetrazines, which are of significant interest for applications in chemical biology and drug discovery.
Preparation of Isoindolinone and Isoquinoline (B145761) Frameworks
Isoindolinone and isoquinoline scaffolds are prevalent in a multitude of biologically active compounds and natural products. The synthesis of these frameworks often involves the cyclization of appropriately substituted benzonitrile derivatives. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, established methods utilizing ortho-carbonyl-substituted benzonitriles provide a clear blueprint for a plausible synthetic route. nih.govacs.orgnih.govrsc.org
For the preparation of an isoindolinone derivative, a potential strategy would involve the introduction of a formyl or acetyl group at the 2-position of the this compound core. This ortho-carbonyl functionality can then undergo a base-promoted cascade reaction with a suitable pronucleophile, such as a ((chloromethyl)sulfonyl)benzene, to construct the isoindolinone ring system. nih.govacs.org These reactions are often carried out under mild conditions and without the need for transition metal catalysts. nih.govacs.org
Similarly, the synthesis of isoquinoline frameworks can be envisioned starting from a derivative of this compound. A versatile approach involves the reaction of 2-methyl-arylaldehydes with benzonitriles in the presence of a strong base combination like LiN(SiMe3)2 and Cs2CO3 to yield 3-aryl isoquinolines. organic-chemistry.org Another strategy is the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, which provides a direct route to 3-substituted isoquinolines. harvard.edu These methods underscore the potential of leveraging the nitrile functionality within a suitably functionalized this compound precursor for the construction of these important heterocyclic systems.
| Precursor Type | General Reaction | Product Framework |
| ortho-Carbonyl-substituted benzonitrile | Base-promoted cascade reaction with a pronucleophile | Isoindolinone |
| 2-Methyl-arylaldehyde and Benzonitrile | Base-promoted reaction (e.g., LiN(SiMe3)2/Cs2CO3) | Isoquinoline |
| o-Tolualdehyde tert-butylimine and Nitrile | Metalation followed by trapping with a nitrile | Isoquinoline |
Table 2: General Strategies for the Synthesis of Isoindolinone and Isoquinoline Frameworks from Benzonitrile Derivatives.
Synthesis of Fluorophenanthrene Derivatives
Phenanthrenes are polycyclic aromatic hydrocarbons that form the core of various natural products and functional materials. The synthesis of fluorophenanthrene derivatives can be achieved through several C-C bond-forming strategies, where this compound can serve as a key building block. Two prominent methods for the construction of the phenanthrene (B1679779) skeleton are the photochemical cyclization of stilbenes and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
The photochemical oxidative cyclization of stilbenes, often referred to as the Mallory reaction, is a powerful tool for the synthesis of phenanthrenes. nih.govstrath.ac.uknih.govhelsinki.firesearchgate.net A plausible route to a fluorophenanthrene derivative would involve the initial synthesis of a stilbene (B7821643) containing the this compound moiety. This could be accomplished, for example, through a Wittig or Horner-Wadsworth-Emmons reaction between a suitable benzylphosphonium salt or phosphonate (B1237965) and an appropriately substituted benzaldehyde. Subsequent irradiation of the resulting stilbene with UV light in the presence of an oxidant like iodine would induce an intramolecular cyclization to form the phenanthrene ring system. nih.govstrath.ac.uk
Alternatively, the Suzuki-Miyaura coupling provides a versatile and efficient method for the construction of the biaryl linkages necessary for the phenanthrene core. semanticscholar.orgbohrium.comresearchgate.netthieme-connect.de A convergent strategy could involve the coupling of a bromo-substituted derivative of this compound with a suitable boronic acid or boronate ester partner. For instance, coupling of a 2-bromo-3'-(3-fluorophenyl)benzonitrile derivative with a vinylboronic acid could be followed by an intramolecular Heck reaction to close the third ring and form the phenanthrene.
| Method | Key Intermediate | Key Transformation |
| Photochemical Cyclization | Stilbene derivative of this compound | Intramolecular oxidative photocyclization |
| Suzuki-Miyaura Coupling | Bromo-derivative of this compound | Palladium-catalyzed cross-coupling with a boronic acid |
Table 3: Strategies for the Synthesis of Fluorophenanthrene Derivatives from this compound.
Multi-step Convergent and Divergent Synthesis Strategies
The principles of convergent and divergent synthesis are central to the efficient construction of complex molecules. These strategies can be applied to synthetic routes involving this compound, either as a starting material or as a key intermediate.
A divergent synthesis strategy, on the other hand, begins with a common intermediate that is elaborated into a library of structurally related compounds through the application of different reaction pathways. This compound, or a derivative thereof, could serve as such a divergent intermediate. For instance, a bromo-substituted this compound could undergo a variety of palladium-catalyzed cross-coupling reactions with different boronic acids, amines, or alcohols to generate a diverse library of substituted biaryl compounds. Furthermore, the nitrile group itself can be transformed into various other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the diversity of the resulting molecular library from a single, common precursor. A divergent approach has been described for the synthesis of monosubstituted and unsymmetrical 3,6-disubstituted tetrazines from carboxylic ester precursors, which conceptually aligns with the use of a versatile intermediate to generate a range of products. nih.gov
| Strategy | Description | Application Example with this compound |
| Convergent | Independent synthesis of complex fragments followed by late-stage coupling. | Synthesis of a complex molecule by coupling a 3-fluorophenyl-containing fragment with a benzonitrile-containing fragment via Suzuki-Miyaura reaction. |
| Divergent | Elaboration of a common intermediate into a library of related compounds. | Using a bromo-derivative of this compound to generate a library of biaryls via various cross-coupling reactions and subsequent nitrile transformations. |
Table 4: Convergent and Divergent Synthesis Strategies Involving this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis
DFT calculations are instrumental in predicting a wide range of molecular properties, from the ground-state geometry to electronic behavior and spectroscopic signatures. nih.gov The selection of a functional, such as the widely used B3LYP, and an appropriate basis set, like 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. nih.govirjweb.com
Optimization of Molecular Geometry and Conformational Analysis
Conformational analysis can be performed by calculating the potential energy surface (PES) as a function of the rotation around the bond connecting the two phenyl rings. longdom.org This analysis identifies the lowest energy conformers and the rotational barriers between them. mdpi.com For substituted biaryls, the presence of substituents can introduce steric hindrance that favors a non-planar (twisted) conformation as the most stable structure.
Table 1: Predicted Geometric Parameters for 3-(3-Fluorophenyl)benzonitrile Specific calculated data for this compound were not available in the reviewed literature. The table below is a template for typical parameters obtained from DFT geometry optimization.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (inter-ring) Bond Length | The length of the single bond connecting the fluorophenyl and benzonitrile (B105546) rings. | Data Not Available |
| Dihedral Angle (C-C-C-C) | The twist angle between the planes of the two aromatic rings. | Data Not Available |
| C≡N Bond Length | The length of the triple bond in the nitrile group. | Data Not Available |
| C-F Bond Length | The length of the bond between the carbon and fluorine atoms on the phenyl ring. | Data Not Available |
Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. irjweb.combiointerfaceresearch.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov These energies are routinely calculated using DFT methods. youtube.com
Table 2: Calculated Frontier Molecular Orbital Properties for this compound Specific calculated data for this compound were not available in the reviewed literature. This table represents typical outputs from FMO analysis.
| Property | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data Not Available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Data Not Available |
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating NMR isotropic shielding tensors. conicet.gov.arrsc.org When combined with DFT, often at the B3LYP/cc-pVDZ or similar levels of theory, it can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net Theoretical shielding values are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). conicet.gov.ar Comparing these predicted shifts with experimental data serves as a powerful validation of the computed molecular structure. nih.gov
UV-Vis Absorption: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comijstr.org This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org The calculated excitation energy corresponding to the strongest transition (typically from HOMO to LUMO) can be correlated with the maximum absorption wavelength (λmax) observed in an experimental UV-Vis spectrum. biointerfaceresearch.commdpi.com Solvent effects, which can significantly influence λmax, are often incorporated into TD-DFT calculations using models such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). mdpi.com
Table 3: Predicted Spectroscopic Parameters for this compound Specific calculated data for this compound were not available in the reviewed literature. The table illustrates typical predicted spectroscopic data.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 13C NMR | Chemical Shift (δ, ppm) for C-CN | Data Not Available |
| 19F NMR | Chemical Shift (δ, ppm) | Data Not Available |
| UV-Vis | λmax (nm) | Data Not Available |
| UV-Vis | Oscillator Strength (f) | Data Not Available |
Analysis of Molecular Dipole Moments and Polarizability
These properties are readily calculated using DFT and are important for understanding intermolecular forces, solubility, and non-linear optical (NLO) properties. znaturforsch.comresearchgate.net For a molecule like this compound, the presence of the electronegative fluorine atom and the electron-withdrawing nitrile group is expected to result in a significant molecular dipole moment.
Table 4: Calculated Electronic Properties for this compound Specific calculated data for this compound were not available in the reviewed literature.
| Property | Description | Calculated Value |
|---|---|---|
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Data Not Available (Debye) |
| Mean Polarizability (α) | The average ability of the electron cloud to be distorted. | Data Not Available (a.u.) |
Mechanistic Insights from Computational Studies
Beyond static molecular properties, DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states, intermediates, and determine the activation energies that govern the reaction kinetics.
Elucidation of Electrochemical Reaction Mechanisms
Such studies involve locating the transition state structures for all possible reaction pathways. mdpi.com The calculated activation Gibbs free energies (ΔG‡) help determine the most favorable reaction channel. Analysis of the electronic properties of the reactants, such as their electrophilicity and nucleophilicity, can predict the nature of the interaction and the regioselectivity of the reaction. mdpi.com Furthermore, topological analysis of the electron localization function (ELF) along the reaction coordinate can reveal the precise sequence of bond formation and breaking, clarifying whether the mechanism is concerted, stepwise, or follows a polar pathway. researchgate.net These computational approaches provide a detailed molecular-level picture of the reaction dynamics that is often inaccessible through experimental means alone.
Theoretical Approaches to Supramolecular Interactions
Theoretical and computational methods are essential for understanding the non-covalent interactions that govern the formation of supramolecular assemblies. In the context of benzonitrile derivatives, these approaches elucidate how molecules recognize and bind to each other.
Recent research has demonstrated the precise recognition of various benzonitrile derivatives by supramolecular macrocycles, forming key-lock complexes. nih.gov X-ray crystallography and computational models are used to examine the interactions responsible for this binding. Key non-covalent forces identified include π-π stacking and C-H⋯N interactions. nih.gov For example, the benzene (B151609) ring of a benzonitrile guest molecule can engage in π-π stacking with a fluorene moiety of a host macrocycle, with a measured distance of approximately 3.4 Å, contributing significantly to the stability of the complex. nih.gov
To visualize and characterize these weak interactions, the Independent Gradient Model based on Hirshfeld partition (IGMH) is utilized. nih.gov This method provides insight into the strength of interactions by examining bond critical points. nih.gov In these host-guest systems, C-H⋯N interactions, where a phenyl C-H group acts as a hydrogen bond donor and the cyanide group acts as the acceptor, further anchor the guest molecule within the host's cavity. nih.gov
Studies on other nitrile-containing compounds also highlight the importance of various supramolecular forces. Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) surface analyses have been used to confirm the existence of unconventional anion⋯π contacts and C–H⋯π(nitrile) interactions. researchgate.net Furthermore, QTAIM analysis has confirmed the presence of energetically significant anti-parallel nitrile⋯nitrile interactions in the crystal structures of some coordination complexes. researchgate.net In the crystal structure of 3-nitrobenzonitrile, aromatic π–π stacking is a dominant feature, leading to the formation of molecular stacks. researchgate.net
Table 2: Supramolecular Interactions in Benzonitrile Derivatives and Related Compounds
| Interaction Type | Theoretical Method | System Studied | Key Findings |
|---|---|---|---|
| π-π Stacking | X-ray Crystallography | Benzonitrile derivatives with a host macrocycle | Stacking distance of ~3.4 Å observed between guest and host. nih.gov |
| π-π Stacking | X-ray Diffraction | 3-Nitrobenzonitrile | Leads to stacks of molecules in the crystal structure. researchgate.net |
| C-H⋯N Interactions | IGMH Analysis | Benzonitrile derivatives with a host macrocycle | Phenyl C-H acts as a hydrogen bond donor to the cyanide group acceptor. nih.gov |
| Anion⋯π Contacts | MEP & QTAIM Analysis | Mn(II) Coordination Complexes with 3-cyanopyridine | Confirmed unconventional interactions involving coordinated ligands. researchgate.net |
Reactivity and Mechanistic Studies
Bioorthogonal Reactivity and Kinetics
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The IEDDA reaction is a cornerstone of this field due to its rapid kinetics and high specificity.
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile. rsc.org This is the reverse of the electronic demand in a normal Diels-Alder reaction. The rate of these reactions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov A smaller energy gap leads to a faster reaction. While specific studies on 3-(3-Fluorophenyl)benzonitrile as a dienophile in IEDDA reactions are not extensively documented in publicly available research, its reactivity can be inferred from the electronic properties of its substituents.
The kinetics of IEDDA reactions are typically second-order, and the rate constants are a crucial measure of their efficiency. For bioorthogonal applications, rate constants in the range of 103 to 106 M-1s-1 are highly desirable. Although specific second-order rate constants for the reaction of this compound with common dienes like tetrazines have not been specifically reported, the general principles of IEDDA reactions allow for qualitative predictions. The presence of both a fluorine atom and a nitrile group, both of which are electron-withdrawing, would classify this compound as an electron-poor dienophile, suggesting it would react slowly with electron-poor dienes in IEDDA reactions.
The substitution pattern of a dienophile is a critical determinant of its reactivity in IEDDA reactions. Generally, electron-donating groups on the dienophile increase the HOMO energy, decrease the HOMO-LUMO gap with an electron-poor diene, and thus accelerate the reaction. rsc.org Conversely, electron-withdrawing groups, such as the fluoro and cyano groups in this compound, lower the HOMO energy, which would be expected to decrease its reactivity towards standard electron-poor tetrazine dienes.
Computational and experimental studies on fluorinated dienophiles in normal Diels-Alder reactions have shown that fluorine substitution can lead to a deceleration of the reaction rate. nih.govnih.govrsc.org This effect is attributed to the strong electron-withdrawing nature of fluorine, which lowers the energy of the dienophile's frontier molecular orbitals. In the context of IEDDA, where an electron-rich dienophile is required for rapid reaction with an electron-poor diene, the presence of two electron-withdrawing groups on the benzonitrile (B105546) scaffold would render this compound a relatively unreactive dienophile.
| Feature | General Trend in IEDDA Reactivity | Implication for this compound |
| Dienophile Electronics | Electron-donating groups increase reactivity | The electron-withdrawing fluorine and nitrile groups are expected to decrease reactivity. |
| Diene Electronics | Electron-withdrawing groups increase reactivity | Would require a highly electron-rich diene for a significant reaction rate. |
| Steric Hindrance | Increased steric bulk can decrease reactivity | The substitution pattern is unlikely to cause significant steric hindrance. |
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can significantly impact the kinetics and mechanism of chemical reactions, including Diels-Alder cycloadditions. While specific data for this compound is unavailable, general trends in solvent effects on IEDDA and related reactions can be considered. The polarity of the solvent can influence the stability of the reactants and the transition state. For many Diels-Alder reactions, a move to more polar solvents can lead to a modest increase in reaction rate, although these effects are generally not as pronounced as the electronic effects of substituents.
General Reactivity Profiles and Selectivity Considerations
The reactivity profile of this compound is dominated by the electronic properties of its functional groups. The nitrile group can participate in a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The fluorophenyl group is generally stable but can influence the reactivity of the aromatic ring.
In the context of cycloaddition reactions, the electron-withdrawing nature of the substituents makes this compound a potential candidate for normal electron-demand Diels-Alder reactions where it would act as the dienophile reacting with an electron-rich diene. However, for the bioorthogonally important IEDDA reactions, its inherent electronic properties make it a suboptimal dienophile for reactions with standard electron-deficient dienes. Achieving efficient IEDDA reactivity with a this compound core would likely necessitate its modification with strong electron-donating groups or incorporation into a strained ring system to enhance its HOMO energy and reactivity. nih.gov
Role As a Key Intermediate in Complex Molecule Synthesis
Precursors for Radiolabeled Probes in Molecular Imaging
The 3-fluorophenyl component of the molecule is particularly significant for the development of radiolabeled probes used in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), which has a suitable half-life for medical imaging. nih.govnih.gov
Research into tracers for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in the central nervous system, highlights this application. nih.gov In one study, a complex PET tracer, ¹⁸F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile, was synthesized for imaging these receptors. nih.gov The synthesis involved preparing an ¹⁸F-labeled 1-bromo-3-fluorobenzene (B1666201) intermediate, which was then coupled with a benzonitrile-containing molecule. nih.govnih.gov This process demonstrates the utility of the core structure of 3-(3-fluorophenyl)benzonitrile in creating sophisticated probes that allow for the in-vivo visualization of critical biological targets in the brain. nih.gov PET imaging studies with this tracer in mice showed good brain uptake, underscoring the potential for further validation. nih.gov
Synthetic Building Blocks for Heterocyclic Scaffolds (e.g., Triazoles, Pyrazoles, Quinolines)
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound and its structural isomers serve as indispensable building blocks for synthesizing a variety of these ring systems. nih.govdergipark.org.trderpharmachemica.com
Triazoles: The 3-fluorophenyl and benzonitrile (B105546) moieties are readily incorporated into triazole-based structures. nih.govresearchgate.net Triazoles are a class of heterocycles known for their wide range of pharmacological activities and their stability, which makes them attractive components in drug design. nih.govnih.gov For instance, benzonitrile derivatives have been used in the synthesis of complex biphenyl-1,2,3-triazol-benzonitrile compounds designed as inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.gov
Pyrazoles: Fluorophenyl benzonitriles are also valuable precursors in the synthesis of pyrazole (B372694) derivatives. dergipark.org.trmdpi.com Pyrazoles are another important class of heterocyclic compounds with applications in medicine and agriculture. dergipark.org.tr Synthetic methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to form the pyrazole ring. dergipark.org.trmdpi.com The fluorophenyl and benzonitrile groups can be introduced as substituents on the starting materials to yield highly functionalized pyrazole products. For example, trifluoromethylated pyrazoles have been synthesized through silver-catalyzed reactions involving trifluoromethylated ynones and hydrazines. nih.gov
Quinolines: The synthesis of quinoline-based structures, which are prevalent in antimalarial and antibacterial agents, can also utilize fluorophenyl and benzonitrile intermediates. jptcp.comnih.gov Various synthetic strategies, such as the Doebner and Friedländer reactions, allow for the construction of the quinoline (B57606) core from anilines and carbonyl compounds. nih.goviipseries.org By using appropriately substituted precursors containing the this compound framework, chemists can create complex quinoline-3-carbonitrile derivatives with potential therapeutic applications. nih.gov
| Heterocyclic Scaffold | Example Compound | Synthetic Utility | Reference |
|---|---|---|---|
| Triazole | 3-(4-((2-((4-methylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | Serves as a PD-1/PD-L1 inhibitor for potential cancer therapy. | nih.gov |
| Pyrazole | 1-Phenyl-3-(trifluoromethyl)-1H-benzo[f]indazole-4,9-dione | Formed via [3+2]-cycloaddition for creating fused pyrazole systems. | nih.gov |
| Quinoline | Quinoline-3-carbonitrile derivatives | Synthesized via one-pot multicomponent reactions for potential antibacterial agents. | nih.gov |
Intermediates in the Preparation of Advanced Organic Compounds
Beyond specific heterocyclic systems, fluorinated benzonitriles like this compound are foundational intermediates for a broad range of advanced organic compounds. The nitrile group is a versatile functional group that can be converted into amines, amides, and carboxylic acids, while the fluorinated ring enhances properties like metabolic stability and binding affinity in drug molecules. nbinno.comnih.gov
These intermediates are widely used in the synthesis of:
Pharmaceuticals: Their applications span multiple therapeutic areas, including the development of central nervous system drugs, anti-inflammatory agents, and oncology treatments. nbinno.comgoogle.com For instance, various fluorobenzonitrile compounds are used to synthesize carbostyril antibacterial drugs and other medicinal agents. google.com
Agrochemicals: They are key components in the creation of modern, low-toxicity pesticides, such as synthetic pyrethroid insecticides. google.com
Material Science: The unique electronic and physical properties imparted by the fluorine and nitrile groups make these compounds useful in the production of high-performance materials. nbinno.comnbinno.com This includes the synthesis of liquid crystals, specialty polymers, high-lightfastness pigments, and thermosetting resins with excellent heat resistance for electronic applications. google.comnbinno.com
| Application Area | Type of Advanced Compound | Role of Fluorobenzonitrile Intermediate | Reference |
|---|---|---|---|
| Pharmaceuticals | Carbostyril Antibiotics | Serves as a core building block for the synthesis of the antibacterial scaffold. | google.com |
| Agrochemicals | Pyrethroid Insecticides (e.g., Transfluthrin) | Acts as a key intermediate in the production of low-toxicity pesticides. | google.com |
| Material Science | Liquid Crystals & High-Performance Polymers | Provides thermal stability, chemical resistance, and specific dielectric properties. | google.comnbinno.com |
Advanced Spectroscopic and Analytical Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-(3-Fluorophenyl)benzonitrile derivatives. Analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional techniques like Correlation Spectroscopy (COSY), allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In a typical derivative of this compound, the aromatic protons appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The specific chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine and nitrile substituents, as well as their positions on the biphenyl (B1667301) framework. The coupling constants (J-values) between adjacent and sometimes more distant protons are crucial for determining their relative positions on the aromatic rings.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the nitrile carbon (δ ~118 ppm), the carbon atoms bonded to fluorine (which appear as doublets due to C-F coupling, with large coupling constants, ¹JCF), and the other aromatic carbons spread across the δ 115-150 ppm range. nih.gov The quaternary carbons, those at the junction of the two phenyl rings and the one bearing the nitrile group, typically show distinct chemical shifts.
2D-COSY: The ¹H-¹H COSY experiment is instrumental in establishing proton connectivity. It generates a 2D map showing correlations between protons that are coupled to each other. This is particularly useful for assigning protons within the same aromatic ring by tracing the correlation pathways, helping to resolve the overlapping multiplet signals often seen in the 1D spectrum. mdpi.com
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl nih.gov | ¹H | 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H) | |
| ¹³C | 151.1 (d), 149.1 (d), 148.7, 138.6, 136.5, 126, 122.5, 117.2 (d), 116 (d), 115, 34.5, 31 | JCF = 7.5, JCF = 7.5, JCF–CH = 12, JCF–CH = 13.5 | |
| (E)-N-(1-(2-(3-Cyanophenyl)-3,3,3-trifluoropropyl)imidazolidin-2-ylidene)nitramide nih.gov | ¹H | 8.05 (s, 1H), 7.68–7.65 (m, 3H), 7.53 (J = 8.0 Hz, 1H), 3.99–3.80 (m, 3H), 3.71–3.67 (m, 2H), 3.63–3.57 (m, 1H), 3.34 (q, J = 9.2 Hz, 1H) | |
| ¹³C | 161.3, 133.7, 133.6, 132.7, 132.6, 130.0, 125.4 (q), 118.1, 113.3, 47.9 (q), 46.7, 44.5 (d), 41.7 | ¹JCF = 278.9, ²JCF = 26.5, ³JCF = 2.1 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FTIR spectroscopy provides clear evidence for its key structural features.
The most characteristic vibrations include:
C≡N Stretch: A sharp, intense absorption band typically appears in the range of 2220-2240 cm⁻¹ for the nitrile group. Its exact position can be influenced by the electronic environment.
C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond in aromatic compounds, is expected in the 1100-1300 cm⁻¹ region. uva.es
Aromatic C-H Stretch: These vibrations are observed as a group of weaker bands above 3000 cm⁻¹. nih.gov
Aromatic C=C Stretch: Medium to strong intensity bands appear in the 1400-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the phenyl rings. nih.gov
FTIR is also sensitive to intermolecular interactions. While this compound itself does not form hydrogen bonds, its derivatives incorporating functional groups like -OH or -NH₂ would show broad absorption bands characteristic of hydrogen bonding, providing insight into their solid-state packing and intermolecular associations.
Table 2: Typical FTIR Absorption Frequencies for Benzonitrile (B105546) Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Nitrile (C≡N) | Stretch | 2240-2220 | Strong, Sharp |
| Aromatic C=C | Ring Stretch | 1600-1450 | Medium-Strong |
| Aromatic C-F | Stretch | 1300-1100 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.
For the parent compound, this compound (C₁₃H₈FN), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. pnnl.govmdpi.com
Table 3: Theoretical Exact Mass Calculation
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |
| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Total | 197.064077 |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.
Powder XRD (PXRD): If single crystals are not available, PXRD can be used to analyze a microcrystalline powder. This technique provides a diffraction pattern that is characteristic of the crystalline phase of the material. It is used to identify the bulk purity of a sample, study polymorphism (the existence of different crystal structures for the same compound), and obtain information about the unit cell dimensions.
Electrochemical Characterization Methods
Electrochemical methods are employed to investigate the redox properties of this compound derivatives, which is crucial for their potential application in electronic materials, sensors, or electrocatalysis.
Cyclic Voltammetry (CV) is a widely used electroanalytical technique to study the oxidation and reduction processes of a molecule. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the compound is oxidized or reduced. For derivatives of this compound, CV can be used to determine the reduction potential associated with the electron-withdrawing nitrile group and the phenyl rings. The presence of the fluorine atom and other substituents will modulate these potentials. The reversibility of the redox processes can also be assessed, providing insight into the stability of the generated radical ions. Studies on related cyanophenyl compounds have used CV to investigate the reduction potential of the cyano group. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that probes the interfacial properties of an electrode modified with the compound of interest. mdpi.com By applying a small amplitude AC potential over a wide range of frequencies, the impedance of the system is measured. nih.gov The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to quantify parameters such as charge-transfer resistance (Rct) and double-layer capacitance (Cdl). nih.gov For derivatives of this compound, EIS could be used to characterize the formation of thin films on electrode surfaces or to develop sensors where binding events at the surface cause a measurable change in impedance. rsc.org
Structure Property Relationship Studies in Advanced Chemical Systems
Elucidation of Substituent Electronic and Steric Effects on Reactivity and Photophysical Properties
To analyze 3-(3-Fluorophenyl)benzonitrile, researchers would investigate the interplay of the fluoro and cyano substituents. The fluorine atom, positioned at the meta-position of one phenyl ring, primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Its resonance effect (+M) is weaker. The cyano group is also strongly electron-withdrawing through both inductive and resonance effects (-I, -M).
These electronic characteristics would significantly influence the molecule's reactivity. For instance, in electrophilic aromatic substitution, the deactivated rings would be less reactive than benzene (B151609). The directing effects of the substituents would guide the position of incoming electrophiles.
Steric effects, primarily the hindrance around the biphenyl (B1667301) linkage, would influence the dihedral angle between the two phenyl rings. This torsional angle is critical as it affects the extent of π-conjugation across the molecule, which in turn impacts its photophysical properties such as absorption and emission wavelengths. A larger twist angle would lead to reduced conjugation and a blue-shift in the electronic spectra. However, without specific experimental or computational data for this compound, any discussion remains theoretical.
Correlation of Molecular Architecture with Mesomorphic Behavior in Liquid Crystalline Systems
Biphenyl nitrile derivatives are a cornerstone of liquid crystal technology. The molecular architecture of this compound—its elongated, relatively rigid shape—is a prerequisite for forming mesophases. The presence of the polar cyano and fluoro groups is crucial for establishing the necessary intermolecular interactions, such as dipole-dipole forces, that lead to the ordered, fluid states characteristic of liquid crystals.
The position of the fluorine atom is a key design parameter. A lateral fluorine substituent, as seen in this molecule, can significantly affect the material's properties. It can increase the molecular breadth, potentially lowering the clearing point (the temperature at which the material becomes an isotropic liquid). It also strongly influences the dielectric anisotropy (Δε), a critical parameter for display applications. Generally, lateral fluorination in such structures leads to a negative or weakly positive Δε. The precise impact on mesophase type (e.g., nematic, smectic) and transition temperatures is highly specific to the exact molecular structure, and no published data for this compound could be located.
Impact of Fluorine Substitution on Material Performance and Stability
Fluorine substitution is a common strategy to enhance the performance and stability of organic materials. The carbon-fluorine bond is exceptionally strong, which can impart greater thermal and photochemical stability to the molecule. This is a desirable trait for materials used in applications like liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where longevity under operating conditions is essential.
Furthermore, fluorination modulates key physical properties. As mentioned, it alters the dielectric anisotropy and can reduce viscosity, leading to faster switching times in LCDs. It also affects the refractive indices and birefringence (Δn) of the material. The specific quantitative effects of the 3-fluoro substitution on the performance metrics of this compound have not been documented in the available literature.
Influence of Solvation on Molecular Conformation and Electronic States
The interaction of a molecule with its solvent environment can significantly alter its properties. In the case of this compound, polar solvents would be expected to stabilize the molecule's ground and excited electronic states due to its significant dipole moment. This stabilization can lead to shifts in the absorption and fluorescence spectra, a phenomenon known as solvatochromism.
By studying these shifts in a range of solvents with varying polarities, one can infer information about the change in the molecule's dipole moment upon electronic excitation. Solvents can also influence the molecular conformation, particularly the torsional angle between the phenyl rings. However, a detailed analysis requires spectroscopic data from experiments conducted in various solvents, which is not available for this specific compound.
Q & A
Q. Characterization methods :
- IR spectroscopy confirms the nitrile group (C≡N stretch at ~2244 cm⁻¹) .
- ¹H/¹³C NMR identifies aromatic proton environments and fluorine coupling patterns .
- Mass spectrometry (e.g., ESI-MS) verifies molecular weight (e.g., m/z 290 [M]⁺ for analogs) .
Basic: How does the fluorine substituent influence the compound’s solubility and stability?
The 3-fluorophenyl group enhances lipophilicity , reducing aqueous solubility but improving membrane permeability. Stability is affected by:
- Electron-withdrawing fluorine : Stabilizes the nitrile group against hydrolysis under acidic/basic conditions.
- Crystallinity : Fluorine’s inductive effect promotes tight molecular packing, as seen in analogs like 3,5-dichloro-4-fluorobenzonitrile (white crystalline powder) .
Q. Experimental validation :
- Solubility tests in polar/nonpolar solvents (e.g., DMSO, hexane) using UV-Vis or HPLC.
- Thermal stability via DSC/TGA to assess melting points and decomposition profiles.
Advanced: How can computational methods predict the reactivity of this compound in medicinal chemistry?
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Highlights electron-deficient regions (e.g., nitrile group) for nucleophilic attack .
- HOMO-LUMO gaps : Predicts interactions with biological targets (e.g., enzymes or receptors).
Case study : Analogous compounds (e.g., 4-[2-(3-fluorophenyl)ethenyl]benzonitrile) show anti-cancer activity via aromatase inhibition, validated by docking studies .
Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated benzonitriles?
Conflicting NMR/IR data may arise from:
- Dynamic effects : Rotameric equilibria in solution (e.g., hindered rotation around the C-CN bond).
- Residual dipolar coupling : Fluorine’s quadrupolar moment distorts splitting patterns in ¹H NMR.
Q. Solutions :
- Variable-temperature NMR to freeze conformers.
- X-ray crystallography (e.g., Ni(II) complexes in ) provides static structural validation .
Advanced: How does regiochemistry (fluorine position) impact biological activity in benzonitrile derivatives?
Q. Structure-activity relationship (SAR) :
- 3-Fluorophenyl vs. 4-fluorophenyl : The meta-fluorine in this compound may optimize steric interactions with hydrophobic enzyme pockets, as seen in letrozole analogs .
- Ortho-fluorine : Increases steric hindrance, reducing binding affinity in some kinase inhibitors .
Validation : Compare IC₅₀ values of analogs (e.g., 4-(4-fluorophenyl)benzonitrile vs. target compound) in enzyme assays .
Basic: What safety precautions are required when handling this compound?
- Hazard identification : Nitriles release toxic HCN upon decomposition. Use fume hoods and PPE (gloves, goggles).
- Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis .
Advanced: How can crystallization conditions be optimized for X-ray analysis of fluorinated benzonitriles?
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance polarity and solubility.
- Slow evaporation : Enhances crystal quality for analogs like 3,5-dichloro-4-fluorobenzonitrile .
- Cryoprotection : Prevents radiation damage during data collection (e.g., glycerol for Ni(II) complexes in ) .
Advanced: What in vitro/in vivo models are suitable for studying the pharmacological effects of this compound?
- In vitro :
- In vivo :
Basic: How is purity assessed for this compound, and what impurities are common?
- HPLC/GC-MS : Detects residual solvents (e.g., DMF) or byproducts (e.g., dehalogenated derivatives).
- Elemental analysis : Confirms C/H/N/F ratios.
- Common impurities : Partially fluorinated intermediates or oxidation products (e.g., benzoic acid derivatives) .
Advanced: What role does the nitrile group play in electronic interactions with metal catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
